phenyl 1H-indole-4-carboxylate
Description
Significance of Indole (B1671886) Carboxylate Frameworks in Chemical Research
The indole nucleus is a privileged scaffold in drug discovery, appearing in numerous bioactive compounds with a wide spectrum of pharmacological activities. rjpn.orgnih.govresearchgate.net This is due to its ability to mimic the structure of peptides and bind to various biological receptors and enzymes. chula.ac.thnih.gov The introduction of a carboxylate group, as seen in indole-4-carboxylic acid and its esters, further enhances the molecular diversity and potential for interaction. ontosight.ai
This functional group can act as a hydrogen bond acceptor or donor, influence the molecule's solubility and electronic properties, and serve as a key attachment point for building more complex molecules. ontosight.ai Consequently, indole carboxylate derivatives have been investigated for a range of therapeutic applications, including as antiviral, anti-inflammatory, anticancer, and antimicrobial agents. rjpn.orgresearchgate.net For instance, derivatives of indole-2-carboxylic acid have been explored as potent inhibitors of HIV-1 integrase, while other indole-based compounds have shown promise in inhibiting tubulin polymerization in cancer cells. nih.govrsc.org The versatility of this framework makes it a recurring subject of synthesis and biological evaluation in the quest for new therapeutic agents. researchgate.netchula.ac.th
Overview of Research Objectives and Scope for Phenyl 1H-Indole-4-Carboxylate
Research on this compound, a specific ester of indole-4-carboxylic acid, is primarily driven by its potential role as a chemical intermediate and a candidate for biological screening. The primary objectives for studying this compound can be categorized as follows:
Synthetic Utility : A major focus is on the synthesis of the parent acid, indole-4-carboxylic acid, and its subsequent esterification to form derivatives like this compound. ontosight.ai Efficient synthetic routes, such as the Batcho-Leimgruber or Fischer indole syntheses and palladium-catalyzed cyclizations, are explored to produce these core structures. ontosight.aiorgsyn.org The phenyl ester itself can then serve as a versatile precursor for creating more complex molecules, such as amides or other esters, which are often targeted in drug discovery programs. acs.org
Biological Evaluation : Based on the broad bioactivity of the indole scaffold, a key objective is to screen compounds like this compound and its analogues for various pharmacological activities. rjpn.orgnih.gov Research programs often investigate these derivatives for their potential as anticancer, anti-inflammatory, or antiviral agents. rjpn.orgontosight.ai For example, methyl indole-4-carboxylate, a closely related compound, is used as a reactant in the preparation of potential anticancer immunomodulators and inhibitors of enzymes like β-tryptase. chemicalbook.com
Physicochemical and Photophysical Studies : Understanding the fundamental properties of the molecule is another research objective. This includes characterizing its structure, stability, and electronic properties. orgsyn.org For some indole carboxylate derivatives, photophysical properties like fluorescence are of interest, as they can be developed into molecular probes for biological systems. rsc.orgnih.gov
The scope of research on this compound is therefore intertwined with the broader exploration of the indole chemical space for new materials and medicines.
Data on Indole-4-Carboxylate and Related Compounds
To provide context for the research on this compound, the following tables summarize key data for its parent acid and a simple ester derivative.
Table 1: Physical and Chemical Properties
This table outlines the basic chemical identifiers and physical properties of Indole-4-Carboxylic Acid and its methyl ester, which are closely related to the phenyl ester.
| Property | Indole-4-Carboxylic Acid | Methyl 1H-Indole-4-Carboxylate |
| Molecular Formula | C₉H₇NO₂ | C₁₀H₉NO₂ |
| Molecular Weight | 161.16 g/mol | 175.18 g/mol |
| Appearance | Solid | Pale yellow solid |
| Melting Point | Not specified | 68-71 °C |
| Solubility | More soluble in water than parent indole | Slightly soluble in water |
| CAS Number | 2124-55-2 | 39830-66-5 |
Data sourced from references ontosight.aiorgsyn.orgchemicalbook.comontosight.ai
Table 2: Biological Activities of Indole Carboxylate Scaffolds
This table highlights the diverse range of biological activities reported for various derivatives built upon the indole carboxylate framework, illustrating the therapeutic potential that drives research in this area.
| Biological Activity | Description | Example Derivative Class |
| Anticancer | Inhibition of cancer cell growth and proliferation. nih.govontosight.ai | Indole-2-carboxylate derivatives have shown anti-proliferative activity against various cancer cell lines. nih.gov |
| Anti-inflammatory | Reduction of inflammation. rjpn.orgontosight.ai | Indole derivatives are investigated for their ability to inhibit inflammatory pathways. rjpn.org |
| Antiviral | Inhibition of viral replication. rjpn.orgresearchgate.net | Indole-2-carbonyl derivatives have been tested against a variety of RNA and DNA viruses. rjpn.org |
| Antimicrobial | Inhibition of microbial growth. ontosight.ai | Indole derivatives have shown activity against various bacteria and fungi. chula.ac.th |
| Enzyme Inhibition | Specific inhibition of enzyme targets, such as HIV-1 integrase or kinases. nih.govrsc.org | Indole-2-carboxylic acid derivatives have been designed as HIV-1 integrase strand transfer inhibitors. rsc.org |
Data sourced from references rjpn.orgnih.govresearchgate.netchula.ac.thnih.govontosight.airsc.org
Structure
3D Structure
Properties
IUPAC Name |
phenyl 1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18-11-5-2-1-3-6-11)13-7-4-8-14-12(13)9-10-16-14/h1-10,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFCAFNGOSJTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C3C=CNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of Phenyl 1h Indole 4 Carboxylate Systems
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive proof of molecular structures and offers a detailed picture of the conformational preferences and non-covalent interactions that define the crystalline state.
For instance, studies on various substituted indole (B1671886) esters reveal common crystallographic features. nih.govacs.orgnih.gov These compounds frequently crystallize in centrosymmetric space groups, such as P2₁/c or P-1. researchgate.netnih.govmdpi.com The indole ring system itself is typically planar or nearly planar. nih.goviucr.org The orientation of the phenylcarboxylate group relative to the indole core is a key conformational variable. The dihedral angle between the mean plane of the indole ring and the ester group is an important parameter, often showing a slight twist. nih.gov
A representative example can be seen in the crystal structure of ethyl 3-(1-methyl-1H-indole-2-carbonyl)-2-phenylquinoline-4-carboxylate, which crystallizes in the triclinic space group P-1. researchgate.net Another related structure, dimethyl 3,3'-[(4-fluorophenyl)methylene]bis(1H-indole-2-carboxylate), demonstrates how the indole rings can be nearly perpendicular to each other. nih.gov These examples highlight the structural diversity within this class of compounds.
To illustrate the type of data obtained from such studies, the following interactive table presents hypothetical yet representative crystallographic data for a phenyl 1H-indole-4-carboxylate derivative, based on published data for analogous compounds. researchgate.netnih.govmdpi.com
| Parameter | Value |
| Empirical Formula | C₁₅H₁₁NO₂ |
| Formula Weight | 237.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1168 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.348 |
This table is a representative example based on typical values for related indole ester structures and does not represent experimentally determined data for this compound itself.
The crystal packing of this compound systems is dictated by a variety of non-covalent interactions, which collectively stabilize the crystal lattice. The analysis of these interactions is crucial for understanding the supramolecular chemistry of these compounds.
Hydrogen Bonding: A predominant intermolecular interaction in the crystal structures of indole derivatives is the hydrogen bond involving the indole N-H group as a donor. nih.gov In the case of indole-4-carboxylate esters, the carbonyl oxygen of the ester group is a potential hydrogen bond acceptor. This can lead to the formation of centrosymmetric dimers through N-H···O=C hydrogen bonds, a common motif observed in related structures. nih.gov These dimers can then be further linked into chains or sheets. nih.govnih.gov Weak C-H···O interactions also play a role in stabilizing the crystal packing. researchgate.net
π-π Stacking Interactions: The planar aromatic systems of the indole and phenyl rings are prone to π-π stacking interactions. These can occur between parallel or offset indole rings of adjacent molecules, contributing significantly to the cohesive energy of the crystal. acs.orgiucr.org The centroid-to-centroid distance between stacked rings is a key parameter in characterizing these interactions, with typical distances falling in the range of 3.4 to 3.8 Å. iucr.org
Other Weak Interactions: In addition to hydrogen bonding and π-π stacking, other weak interactions such as C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also observed. nih.govacs.org Halogen bonding can also be a significant structure-directing force in halogenated derivatives. nih.gov
The interplay of these various intermolecular forces results in specific crystal packing motifs. Common motifs include herringbone arrangements, layered structures, and more complex three-dimensional networks. acs.org For example, N-H···π contacts can lead to a herringbone packing arrangement. acs.org The combination of hydrogen bonds and π-π stacking often results in the formation of robust supramolecular architectures. nih.govnih.gov The specific packing adopted by a given derivative will depend on the nature and position of substituents on the indole and phenyl rings.
A thorough search for specific computational and theoretical investigations on the chemical compound This compound did not yield sufficient data to populate the requested article structure. Publicly available scientific literature and chemical databases lack detailed studies on this specific molecule that cover Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, computational Nuclear Magnetic Resonance (NMR) prediction, and vibrational frequency simulations.
While general methodologies for these computational techniques are well-established for indole derivatives and other organic molecules, specific quantitative results such as optimized bond lengths, orbital energies, charge distributions, predicted chemical shifts, and vibrational modes for this compound are not present in the available search results.
Consequently, it is not possible to generate the detailed, data-driven article as per the provided outline and instructions without the foundational research findings for this particular compound.
Computational and Theoretical Investigations of Phenyl 1h Indole 4 Carboxylate Structures
Theoretical Prediction and Correlation of Spectroscopic Data
Electronic Absorption and Emission Spectra Modeling
Computational modeling of the electronic absorption and emission spectra of indole (B1671886) derivatives, such as phenyl 1H-indole-4-carboxylate, provides a powerful tool to understand their photophysical properties. These simulations can predict the wavelengths of maximum absorption (λmax) and emission, as well as offer insights into the nature of the electronic transitions involved.
Theoretical approaches such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to model the electronic spectra of molecules. For instance, in the study of indole and its derivatives, TD-DFT calculations have been used to analyze the electronic properties, including UV-Vis spectra in different environments. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.
The modeling of absorption spectra involves calculating the vertical excitation energies and oscillator strengths from the ground state geometry. For example, simulations of the absorption spectrum of indole in aqueous solution have been performed by calculating the vertical excitation energies of indole-water clusters. nih.gov These calculations can help in understanding the effect of the solvent on the electronic transitions. The experimental absorption spectrum of indole in aqueous solution shows two main peaks, and computational models aim to reproduce their positions and relative intensities. nih.gov
Similarly, emission spectra are modeled by calculating the vertical emission energies from the optimized excited-state geometry. A single point calculation at the optimized first excited singlet state (S1) minimum can provide the vertical emission energy and corresponding oscillator strength. nih.gov The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter that can be predicted through these computational models.
For indole-4-carboxylic acid, a closely related compound, the absorption and fluorescence spectra have been studied in various solvents. researchgate.net The observed Stokes' shifts suggest an increase in the molecule's polarizability and dipole moment upon excitation. researchgate.net This is indicative of a more planar conformation of the carboxylic group with respect to the indole ring in the first excited singlet state (S1) compared to the ground state (S0). researchgate.net
The following interactive table presents the absorption and fluorescence maxima of indole-4-carboxylic acid in different solvents, illustrating the solvent-dependent spectral shifts.
| Solvent | Absorption Max (nm) | Fluorescence Max (nm) |
| Cyclohexane | 290 | 335 |
| Dioxane | 292 | 342 |
| Acetonitrile | 292 | 345 |
| Methanol (B129727) | 292 | 350 |
| Water | 294 | 365 |
Note: Data is for indole-4-carboxylic acid, a related compound, as direct data for this compound is not available. researchgate.net
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a fundamental tool for elucidating the mechanisms of chemical reactions involving indole derivatives. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of the reaction kinetics and thermodynamics.
Density Functional Theory (DFT) is a widely used method for studying reaction mechanisms. For example, the mechanism of the copper-catalyzed synthesis of indoles from N-aryl enaminones has been investigated using various DFT functionals. researchgate.net Such studies can reveal the step-by-step process of bond formation and cleavage, as well as the role of the catalyst in the reaction.
In the context of indole chemistry, computational studies have also been used to understand the regioselectivity of reactions. For instance, the electrophilic aminoalkenylation of indoles with keteniminium ions has been studied using quantum chemical calculations and molecular dynamics simulations. pku.edu.cn These studies can explain why a reaction favors one product over another by comparing the activation energies of different reaction pathways.
Furthermore, computational methods can be used to propose and validate reaction mechanisms. For example, a possible reaction mechanism for the regioselective synthesis of 3-nitroindoles has been proposed based on computational chemistry results. nih.gov These computational insights are invaluable for designing new synthetic routes and optimizing reaction conditions.
Solvatochromic Studies and Solvent Effects on Electronic Properties
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of a molecule. Computational solvatochromic studies can provide a quantitative understanding of these solvent effects on the electronic properties of molecules like this compound.
The effect of the solvent on electronic absorption and emission spectra can be modeled using implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.gov Explicit models, on the other hand, involve including individual solvent molecules in the quantum mechanical calculation.
For indole derivatives, it has been observed that the fluorescence maxima shift to longer wavelengths (red-shift) as the polarity of the solvent increases. mdpi.com This positive solvatochromism is indicative of an increase in the dipole moment of the molecule upon excitation, suggesting a more polar excited state. mdpi.com
In the case of indole-4-carboxylic acid, the absorption and fluorescence spectra in various solvents have shown that the Stokes' shifts are relatively large, indicating an increase in both polarizability and dipole moment upon excitation. researchgate.net This is consistent with a change in the molecular geometry, specifically the carboxyl group becoming more coplanar with the indole ring in the excited state. researchgate.net
The following table summarizes the Stokes' shift for indole-4-carboxylic acid in various solvents, demonstrating the influence of solvent polarity on its electronic properties.
| Solvent | Dielectric Constant | Stokes' Shift (nm) |
| Cyclohexane | 2.02 | 45 |
| Dioxane | 2.21 | 50 |
| Acetonitrile | 37.5 | 53 |
| Methanol | 32.7 | 58 |
| Water | 80.1 | 71 |
Note: Data is for indole-4-carboxylic acid, a related compound, as direct data for this compound is not available. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, flexibility, and interactions of molecules like this compound.
MD simulations can be used to explore the conformational landscape of a molecule and identify its most stable conformations. This is particularly important for flexible molecules that can adopt multiple shapes. For instance, MD simulations have been employed to understand the interaction mechanism between inverse agonists and their target receptors, where the conformational changes of the ligand are crucial for its biological activity. nih.govmdpi.com
In the context of drug design and materials science, MD simulations can be used to study the binding of a ligand to a protein or the self-assembly of molecules. For example, MD simulations of N-tosyl-indole hybrid thiosemicarbazones have been used to analyze their interaction with tyrosinase, an important enzyme in melanin (B1238610) synthesis. nih.gov
Furthermore, MD simulations can be combined with other computational methods, such as quantum mechanics (QM/MM), to study chemical reactions in complex environments. This hybrid approach allows for a more accurate description of the electronic changes that occur during a reaction while still accounting for the dynamic effects of the surrounding environment.
Advanced Research Areas and Interdisciplinary Perspectives for Phenyl 1h Indole 4 Carboxylate
Structure-Reactivity Relationships in Phenyl 1H-Indole-4-Carboxylate Derivatives
The reactivity of this compound is intrinsically linked to its structure, offering a rich landscape for synthetic modification and the study of structure-activity relationships (SAR). The indole (B1671886) ring itself, the phenyl ester group, and the substituents on either ring system all contribute to the molecule's chemical behavior.
SAR studies are crucial in fields like medicinal chemistry for optimizing the biological activity of a lead compound. For indole-based scaffolds, modifications on the indole and phenyl rings have been systematically explored to enhance potency for various biological targets. For instance, in a series of 1H-indole-2-carboxamides, the introduction of specific amino groups at the 4-position of a phenyl ring and halogen atoms at the C5 position of the indole ring was found to enhance modulation activity at the CB1 receptor. nih.gov Such studies highlight that the electronic properties (electron-donating or -withdrawing nature) and steric bulk of substituents can dramatically influence molecular interactions and subsequent biological or chemical reactivity.
The ester functional group at the 4-position is a key handle for chemical transformations. The reactivity of this group is influenced by the electronic nature of the indole ring system. For example, the doubly-vinylogous amidic character of 2-amino-1H-indole-3-carboxylate esters can significantly reduce the electrophilicity of the ester carbonyl, making it resistant to typical basic hydrolysis conditions. arkat-usa.org This demonstrates that reactivity at one site of the molecule can be subtly modulated by electronic effects from distant functional groups, a core principle in structure-reactivity studies.
Quantitative correlations can be established by applying principles of physical organic chemistry. While not specific to this compound, studies on related heterocyclic syntheses show that reaction rates can be correlated with substituent constants (e.g., Hammett parameters), providing insight into the electronic demands of the transition state.
Supramolecular Interactions of Indole-4-Carboxylate Esters
The arrangement of molecules in the solid state, governed by non-covalent interactions, defines their supramolecular chemistry. For indole derivatives, a combination of hydrogen bonds and π-stacking interactions are pivotal in dictating their crystal packing.
The indole N-H group is a reliable hydrogen bond donor, frequently interacting with carbonyl oxygen atoms of the ester group in neighboring molecules. This interaction can lead to the formation of predictable supramolecular motifs, such as chains or tapes. The specific patterns are often reinforced by weaker interactions, including C-H···O, C-H···π, and π–π stacking interactions.
Detailed crystallographic studies of related indole structures reveal the importance of these interactions. In a series of 2-phenyl-1H-indole derivatives, a consistent N—H⋯O hydrogen bond generates a C(6) chain motif, which is then consolidated by different sets of weaker interactions, leading to varied crystal symmetries. The dihedral angle between the indole and phenyl rings in these structures is often clustered in a narrow range around 65°.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions. In bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, this analysis, combined with interaction energy calculations, has shown that π–π interactions between antiparallel indole systems can be the most significant stabilizing force, with interaction energies up to -60.8 kJ mol⁻¹.
Table 1: Common Supramolecular Interactions in Indole Derivatives
| Interaction Type | Description | Typical Energy (kJ/mol) |
|---|---|---|
| N—H⋯O Hydrogen Bond | Interaction between the indole N-H (donor) and a carbonyl oxygen (acceptor). | -15 to -30 |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings (indole-indole or indole-phenyl). | -10 to -50 |
| C—H⋯π Interaction | A weak hydrogen bond where a C-H bond acts as the donor and a π-system is the acceptor. | -5 to -15 |
| C—H⋯O Interaction | A weak hydrogen bond between a C-H donor and an oxygen acceptor. | -4 to -12 |
Role of Phenyl Indole Carboxylates as Ligands in Catalysis
The field of organometallic chemistry has demonstrated that indole derivatives can serve as effective ligands in transition-metal catalysis. The indole scaffold can coordinate to a metal center through its nitrogen atom or its π-system, influencing the metal's electronic properties and steric environment, thereby modulating its catalytic activity.
A key example is the role of N-methylindole as a ligand for Palladium(II) in cross-dehydrogenative coupling reactions. nih.gov Computational studies have shown that the indole ligand assists in a crucial ligand tautomerization event and the subsequent dehydrogenation step. nih.gov This highlights how the indole moiety can actively participate in the catalytic cycle beyond simply occupying a coordination site.
While this compound itself is not a widely reported ligand, its structural components are relevant. Indole-2-carboxylic acid, for example, has been used as a reactant in ruthenium- and gold-catalyzed additions to alkynes. mdpi.com These processes inherently involve the interaction and coordination of the indole carboxylate with the metal catalyst. The development of novel ligands is a continuous effort in catalysis, and indole-based structures are promising candidates for creating new transition metal complexes with unique reactivity. chiba-u.jp The extensive research into transition-metal-catalyzed C-H functionalization of indoles further underscores the profound interaction between various metals (Pd, Ru, Rh, Ir, Cu) and the indole core. researchgate.net
Exploration in Advanced Materials Science Applications
Indole derivatives are being explored as sustainable building blocks for high-performance polymers. The rigid, aromatic structure of the indole unit can impart desirable thermal and mechanical properties to a polymer backbone.
Recent research has focused on synthesizing new indole-based dicarboxylate monomers for the production of bio-based aromatic polyesters. nih.govrsc.orgresearchgate.net These materials are being developed as potential replacements for fossil-based plastics like poly(ethylene terephthalate) (PET). By polymerizing an indole-based dicarboxylate monomer with various aliphatic diols, a series of new polyesters has been created. nih.govrsc.orgresearchgate.net These polymers are typically amorphous and exhibit high glass-transition temperatures (Tg), in some cases up to 113 °C, which is superior to many conventional biopolyesters. nih.gov The resulting materials can form clear, transparent films, making them attractive for packaging applications. rsc.orgresearchgate.net
The incorporation of the indole unit into the polymer backbone can lead to materials with good thermal stability and tunable properties. nih.gov Beyond polyesters, indole structures have been used in the synthesis of conducting polymers, microporous organic polymers, and poly(ether sulfone)s. researchgate.netacs.org The fluorescence properties of some indole-containing polymers can be altered by protonation, suggesting their potential use as acid-responsive fluorescent sensors. researchgate.net
Table 2: Properties of Indole-Based Polyesters
| Polymer Backbone | Glass Transition Temp. (Tg) | Key Properties | Potential Application |
|---|---|---|---|
| Indole-dicarboxylate + Aliphatic Diols | Up to 113 °C | Amorphous, high thermal stability, transparent film-forming | Bio-based PET replacement, packaging |
| Poly(indole-6-carboxylic acid) | Not specified | Conducting polymer | Electrochemical sensors |
| Indole-based Poly(ether sulfone)s | Not specified | High-performance polymer | Advanced engineering plastics |
Data synthesized from multiple sources for illustrative purposes. nih.govresearchgate.netacs.org
Tautomeric and Proton Transfer Studies in Related Indole Carboxylates
Tautomerism and proton transfer are fundamental processes that can dictate the structure and reactivity of heterocyclic compounds. In indole derivatives, these phenomena can involve the N-H proton of the indole ring or protons on substituent groups.
Studies on 1-hydroxyindole-2-carboxylic acid derivatives provide a clear example of tautomerism in this class of compounds. rsc.org NMR spectra have indicated that while methyl 1-hydroxyindole-2-carboxylate exists in the expected hydroxy-indole form, the related 5-bromo-1-hydroxyindole-2-carboxylic acid preferentially exists as its tautomer, the 3H-indole 1-oxide, in certain solvents. rsc.org This equilibrium can be sensitive to substitution patterns and the solvent environment.
Proton transfer is also a key mechanistic step in various reactions. In the palladium-catalyzed coupling between indoles and β-keto esters, the reaction proceeds via a proton-assisted electron transfer mechanism, where a trifluoroacetate (B77799) ligand acts as the proton acceptor. nih.gov This demonstrates an intermolecular proton transfer event that is integral to the catalytic cycle. Excited-state intramolecular proton transfer (ESIPT) is another area of investigation, where irradiation of a molecule leads to the transfer of a proton, creating a transient tautomeric species with different photophysical properties.
Investigation of Corrosion Inhibition Mechanisms (Theoretical Aspects)
Indole derivatives have been identified as effective corrosion inhibitors for metals, particularly for steel in acidic environments. The mechanism of inhibition primarily involves the adsorption of the indole molecules onto the metal surface, forming a protective barrier that impedes both anodic metal dissolution and cathodic hydrogen evolution.
Theoretical chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these inhibition mechanisms at the molecular level. researchgate.netijcsi.proimist.ma DFT calculations can provide insights into the electronic properties of the inhibitor molecule that govern its interaction with the metal surface. Key parameters include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value is associated with a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value indicates a greater ability of the molecule to accept electrons from the metal.
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap facilitates adsorption and enhances inhibition efficiency.
DFT studies have consistently shown that the delocalized π-electrons of the indole ring and lone-pair electrons on heteroatoms (like nitrogen and the carbonyl oxygen) are crucial for adsorption onto the metal surface. ijcsi.pro The orientation of the molecule on the surface is also critical; a planar or horizontal orientation that maximizes surface coverage is generally preferred for effective inhibition. imist.ma
Theoretical calculations have confirmed experimental findings that indole derivatives with electron-donating groups exhibit superior corrosion inhibition compared to the parent indole molecule. researchgate.net These studies provide a rational basis for the design of new and more effective organic corrosion inhibitors.
Table 3: Theoretical Parameters for Indole Corrosion Inhibitors from DFT Studies
| Inhibitor Molecule | E_HOMO (eV) | E_LUMO (eV) | Energy Gap ΔE (eV) | Inhibition Efficiency (%) |
|---|---|---|---|---|
| Indole | -5.62 | -0.54 | 5.08 | ~70-80% (varies with conditions) |
| 6-NH2-indole | -5.11 | -0.21 | 4.90 | 97.11% |
Data from a comparative DFT study on iron, illustrating the effect of an electron-donating group. researchgate.net
Q & A
Q. What are the optimal synthetic routes for phenyl 1H-indole-4-carboxylate, and how do reaction conditions influence yield?
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : 1H/13C NMR : Assign the indole NH proton (δ 10.2–11.5 ppm) and ester carbonyl (δ 165–170 ppm). Aromatic protons appear as multiplets (δ 7.2–8.1 ppm). HRMS-ESI+ confirms molecular ion peaks (e.g., [M+H]+ at m/z 266.0943 for C₁₅H₁₁NO₂) . IR spectroscopy identifies ester C=O stretches (~1720 cm⁻¹) and NH stretches (~3400 cm⁻¹). For crystalline samples, single-crystal XRD (using SHELXL ) resolves bond angles and torsional strain in the indole-phenyl ester system.
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) often arise from:
- Purity : Use HPLC (>98% purity) to eliminate confounding byproducts (e.g., unreacted indole or hydrolyzed acids) .
- Solubility : Standardize DMSO stock concentrations (≤0.1% v/v) to avoid aggregation artifacts.
- Assay Conditions : Validate protocols using positive controls (e.g., staurosporine for kinase assays). Cross-reference data with PubChem bioactivity databases .
Q. What strategies resolve crystallographic disorder in this compound structures?
- Methodological Answer : Crystallographic disorder in the phenyl ring or ester group can be mitigated by:
Q. How can computational methods predict reactivity trends for this compound in medicinal chemistry?
- Methodological Answer : Docking Studies : Use AutoDock Vina to map interactions between the indole core and target proteins (e.g., COX-2 or EGFR). Focus on the ester group’s role in hydrogen bonding. DFT Calculations : Calculate Fukui indices to identify electrophilic sites (C3 of indole) and nucleophilic sites (ester oxygen) for functionalization . SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Hammett plots.
Q. What experimental approaches validate mechanistic pathways in electrophilic substitutions of this compound?
- Methodological Answer :
- Isotopic Labeling : Use D₂O to track protonation/deprotonation at the indole NH during nitration or halogenation.
- Kinetic Studies : Monitor reaction rates under varying Brønsted acid conditions (e.g., H₂SO₄ vs. CF₃COOH) to distinguish between SEAr and radical mechanisms.
- Trapping Intermediates : Use TEMPO to quench radical intermediates in bromination reactions .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Discrepancies arise from:
- Crystallinity vs. Amorphous Forms : Amorphous samples (ball-milled) show 2–3× higher DMSO solubility than crystalline batches.
- Impurity Profiles : Residual Na+ from NaH-mediated synthesis can form coordination complexes, altering solubility .
- Standardization : Use dynamic light scattering (DLS) to quantify particle size distribution, which correlates with dissolution rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
